molecular formula C22H17FN2O2S2 B2892511 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 2097900-54-2

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No. B2892511
CAS RN: 2097900-54-2
M. Wt: 424.51
InChI Key: ILBLLQCCGVACEO-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with the molecular formula C20H14FN3O2S2 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The thiazole ring in the molecule contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antibacterial Applications

Thiazole derivatives, including compounds like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide, have shown promising antibacterial properties. The presence of the thiazole ring can contribute to the compound’s ability to inhibit bacterial growth. The specific substituents on the thiazole ring can significantly affect the compound’s efficacy against various bacterial strains .

Antifungal Efficacy

Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. The structural configuration of these molecules allows them to interact with fungal cell components, disrupting growth and replication. This makes them valuable in the development of new antifungal agents .

Anti-Inflammatory Potential

The anti-inflammatory properties of thiazole derivatives are well-documented. They can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. Research into specific derivatives like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide could yield new insights into their mechanism of action .

Anticancer Activity

Thiazole derivatives are being explored for their potential in cancer therapy. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is of particular interest. The compound may be useful in designing molecules that target specific cancer cell lines .

Antitubercular Properties

Given the ongoing challenge of tuberculosis, thiazole derivatives that can act against Mycobacterium tuberculosis are of significant interest. The structural diversity of thiazole compounds allows for the synthesis of derivatives that could be potent antitubercular agents .

Antidiabetic Effects

Thiazole derivatives have been investigated for their antidiabetic effects, particularly in the modulation of enzymes involved in glucose metabolism. By altering the activity of these enzymes, thiazole compounds could help regulate blood sugar levels, offering a potential therapeutic avenue for diabetes management .

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLLQCCGVACEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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